molecular formula C20H25N3O2S B5502793 (1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B5502793
M. Wt: 371.5 g/mol
InChI Key: OQOUHXFLBCXHAI-DLBZAZTESA-N
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Description

(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.16674822 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Sigma Receptor Ligands with Cytotoxic Activity

Research has led to the synthesis of all possible stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate, displaying high sigma1 receptor affinity. Notably, these compounds, including variations of the 6,8-diazabicyclo[3.2.2]nonane framework, have shown to completely halt the cell growth of the small cell lung cancer cell line A-427 at a concentration of 20 μM. This indicates a potential for specific targeting within this cell line, with IC50 values in the range of known antitumor drugs like cisplatin and oxaliplatin, pointing towards a significant contribution to the development of novel antitumor agents (Geiger et al., 2007).

Coordination Chemistry of Hexadentate Ligands

Investigations into the coordination chemistry of hexadentate bispidine-based ligands have shown that these compounds form very stable complexes with metal ions. This research provides insights into how the rigid structures of these ligands, along with their specific donor sets, can preferentially coordinate to large metal ions, indicating their utility in developing metal-based catalysts or therapeutic agents. The efficiency of encapsulation and the stability constants with various metals, including Cu(2+), Zn(2+), and others, highlight their potential in coordination chemistry and applications requiring metal-ligand interactions (Bleiholder et al., 2005).

Photobase Generators

The synthesis of nitrogen heterocyclic amidines, prepared through the reduction of 1,5-diazabicyclo[4,3,0]nonene, has been explored for their applications as photobase generators. This research is foundational in the development of photoresists and other light-sensitive materials used in lithographic processes. The structure-activity relationship of these photobase generators was investigated, focusing on their UV absorbance, thermal stability, and photosensitivity, showcasing their potential in materials science and nanofabrication technologies (Guo-qian, 2013).

Properties

IUPAC Name

[5-(methylsulfanylmethyl)furan-2-yl]-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-26-14-18-6-7-19(25-18)20(24)23-12-16-4-5-17(23)13-22(11-16)10-15-3-2-8-21-9-15/h2-3,6-9,16-17H,4-5,10-14H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOUHXFLBCXHAI-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(O1)C(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC1=CC=C(O1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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